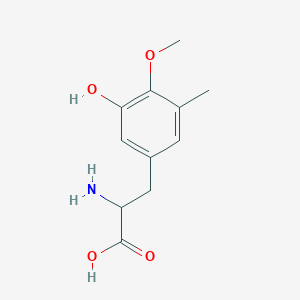
Saframycin precursor
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Saframycin precursor is a compound involved in the biosynthesis of saframycin, a potent antitumor antibiotic. Saframycin A, produced by Streptomyces lavendulae, belongs to the tetrahydroisoquinoline family of antibiotics and has shown significant antitumor activity . The compound is structurally complex, featuring a pentacyclic tetrahydroisoquinoline scaffold .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of saframycin precursor involves a series of enzymatic reactions. The nonribosomal peptide synthetase system, including enzymes such as SfmA, SfmB, and SfmC, plays a crucial role in assembling the unusual tetrapeptidyl skeleton . The process involves the reduction of various peptidyl thioesters followed by iterative Pictet-Spengler reactions .
Industrial Production Methods
Industrial production of this compound relies on a semi-synthetic process due to the limited supply from natural sources. This process involves more than 25 transformation steps, making it a complex and resource-intensive method . Biosynthetic engineering is being explored as an alternative strategy to improve efficiency and minimize environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
Saframycin precursor undergoes several types of reactions, including:
Oxidation: Involves the conversion of specific functional groups to higher oxidation states.
Reduction: The reduction of thioester intermediates is a key step in the biosynthesis.
Substitution: Various substitution reactions occur during the assembly of the pentacyclic scaffold.
Common Reagents and Conditions
Common reagents used in these reactions include:
NAD(P)H: Used in reduction reactions.
ATP and Mg2+: Essential for the loading of amino acid substrates.
Major Products
The major product formed from these reactions is the pentacyclic tetrahydroisoquinoline scaffold, which is a crucial component of saframycin A .
Wissenschaftliche Forschungsanwendungen
Saframycin precursor has several scientific research applications:
Wirkmechanismus
The mechanism of action of saframycin precursor involves the formation of a pentacyclic tetrahydroisoquinoline scaffold through a series of enzymatic reactions. The nonribosomal peptide synthetase system catalyzes the iterative Pictet-Spengler reactions, leading to the assembly of the complex structure . The molecular targets and pathways involved include the reduction of peptidyl thioesters and the formation of iminium ions via a carbinolamine moiety .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Safracins: Structurally similar to saframycin, produced by Pseudomonas fluorescens.
Ecteinascidins: Share a central core with saframycins but differ in the oxidation state of their terminal rings.
Renieramycins: Isoquinoline alkaloids with antibiotic and antitumor activities.
Uniqueness
Saframycin precursor is unique due to its complex biosynthetic pathway involving nonribosomal peptide synthetases and iterative Pictet-Spengler reactions . Its ability to form a pentacyclic tetrahydroisoquinoline scaffold distinguishes it from other similar compounds .
Eigenschaften
Molekularformel |
C11H15NO4 |
|---|---|
Molekulargewicht |
225.24 g/mol |
IUPAC-Name |
2-amino-3-(3-hydroxy-4-methoxy-5-methylphenyl)propanoic acid |
InChI |
InChI=1S/C11H15NO4/c1-6-3-7(4-8(12)11(14)15)5-9(13)10(6)16-2/h3,5,8,13H,4,12H2,1-2H3,(H,14,15) |
InChI-Schlüssel |
WCPBEUSWIVLNSK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1OC)O)CC(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


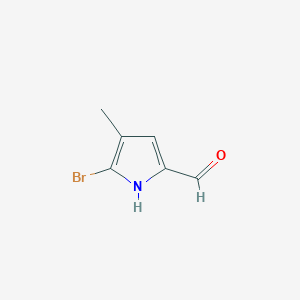
![2-[2-[2-[2-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]oxyethoxy]ethoxy]ethoxy]ethoxy]acetate](/img/structure/B14783298.png)
![2-[(2-methoxyphenyl)diazenyl]-3-oxo-N-(2-oxo-1,3,3a,4,5,6,7,7a-octahydrobenzimidazol-5-yl)butanamide](/img/structure/B14783313.png)
![7-Chloro-1H-imidazo[1,2-a]pyridin-8-amine](/img/structure/B14783321.png)
![6-[[(4R,6aR,6bS,8aR,14bR)-8,9,10-trihydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B14783337.png)
![Ethyl 4-{2-[3,4,5-trihydroxy-2-(hydroxymethyl)piperidin-1-yl]ethoxy}benzoate](/img/structure/B14783352.png)
![(E)-Methyl3-(1,4-dioxaspiro[4.5]dec-7-en-7-yl)acrylate](/img/structure/B14783358.png)
![(R)-4-((3R,5R,7R,8R,9S,10S,13R,14S,17R)-7-Hydroxy-10,13-dimethyl-3-(sulfooxy)hexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid](/img/structure/B14783360.png)
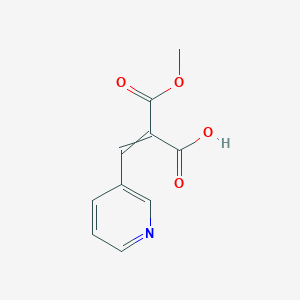
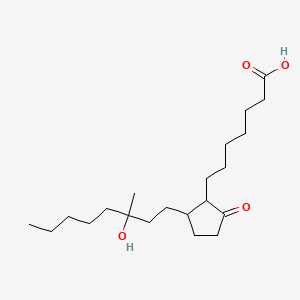
![1-[(2E)-3-chloroprop-2-en-1-yl]-1,4-dihydroquinazolin-4-one](/img/structure/B14783380.png)
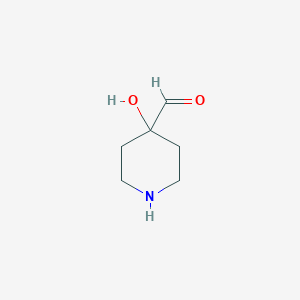
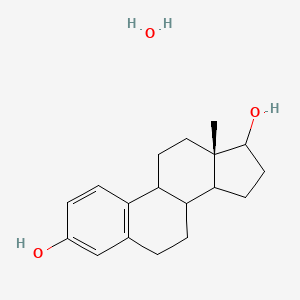
![[(13S)-13-methyl-3-oxo-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] 3-phenylpropanoate](/img/structure/B14783401.png)
